molecular formula C9H11NO4S2 B2642723 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 446029-57-8

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B2642723
CAS No.: 446029-57-8
M. Wt: 261.31
InChI Key: URMZBSZJPVHQGB-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is unique due to the combination of the pyrrolidinylsulfonyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c11-9(12)8-5-7(6-15-8)16(13,14)10-3-1-2-4-10/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZBSZJPVHQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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